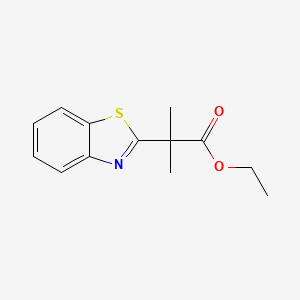
ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate
Übersicht
Beschreibung
Ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a catalyst. This reaction forms the benzothiazole ring through a cyclization process. The reaction is usually carried out in a solvent such as ethanol, and a base like piperidine is used as a catalyst .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation techniques can enhance the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Benzothiazole derivatives are investigated for their potential as anti-tubercular, anti-cancer, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, benzothiazole derivatives have been shown to inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Methylbenzothiazole: Similar structure but with a methyl group instead of an ethyl ester.
2-Phenylbenzothiazole: Contains a phenyl group, exhibiting different biological activities.
Uniqueness
Ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. The presence of the ester group can enhance its ability to penetrate biological membranes, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C13H15NO2S |
|---|---|
Molekulargewicht |
249.33 g/mol |
IUPAC-Name |
ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate |
InChI |
InChI=1S/C13H15NO2S/c1-4-16-12(15)13(2,3)11-14-9-7-5-6-8-10(9)17-11/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
FSBLLLYYNCJWMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)C1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













